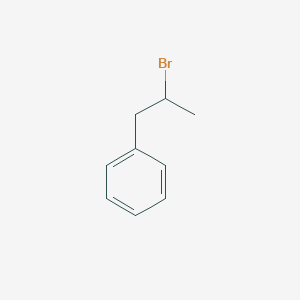

(2-Bromopropyl)benzene

Overview

Description

(2-Bromopropyl)benzene is an organic compound that belongs to the class of brominated aromatic compounds. It is a colorless liquid with a sweet odor and a boiling point of 98 °C. It is an important intermediate in organic synthesis, and has been used in the production of a wide range of products, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of polymers, dyes, and other organic compounds.

Scientific Research Applications

Hematopoietic and Reproductive Hazards in Electronic Workers

- Study Context: Workers exposed to solvents containing 2-bromopropane.

- Findings: Indications of hematopoietic and reproductive hazards, including amenorrhea and reduced sperm motility in male workers.

- Implication: Highlights the potential occupational health risks of exposure to 2-bromopropane.

- Source: (Y. Kim et al., 1996)

Chemical Synthesis and Electrocatalysis

- Research on Ethynylferrocene Compounds of 1,3,5-Tribromobenzene.

- Outcome: Synthesized new compounds and explored their electrochemical properties.

- Relevance: Contributes to the field of organometallic chemistry and catalysis.

- Source: (H. Fink et al., 1997)

Polymer and Material Science

- Study on Atom Transfer Radical Polymerization (ATRP) of styrene and acrylonitrile using monofunctional and bifunctional initiators.

- Finding: Compared effectiveness of monofunctional (like 1-bromoethyl benzene) and bifunctional initiators in polymerization.

- Significance: Contributes to advancements in polymer chemistry and material sciences.

- Source: (M. Al‐harthi et al., 2007)

Nanotechnology and Catalysis

- Research on the Shape Effects of Platinum Nanoparticles in Benzene Hydrogenation.

- Discovery: Found that nanoparticle shape affects catalytic selectivity in benzene hydrogenation.

- Application: This research is relevant in nanotechnology and catalytic processes.

- Source: (K. Bratlie et al., 2007)

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-phenylpropane, also known as (2-Bromopropyl)benzene, is the respiratory system . The compound interacts with the respiratory system, potentially causing irritation and other effects .

Mode of Action

It is known to cause irritation to the eyes, skin, and respiratory system . This suggests that the compound may interact with sensory receptors in these tissues, triggering an inflammatory response.

Pharmacokinetics

Its physical properties such as boiling point (107-109 °c/16 mmhg) and density (1291 g/mL at 25 °C) suggest that it is likely to be absorbed through inhalation and potentially through the skin . Its impact on bioavailability would depend on the route of exposure and other factors.

Result of Action

The primary result of action of 2-Bromo-1-phenylpropane is irritation to the eyes, skin, and respiratory system . This can lead to symptoms such as redness, itching, coughing, and difficulty breathing. At the cellular level, the compound may trigger an inflammatory response, leading to the release of cytokines and other inflammatory mediators.

Action Environment

The action, efficacy, and stability of 2-Bromo-1-phenylpropane can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature and pressure Additionally, its effects can be modulated by the presence of other chemicals in the environment

properties

IUPAC Name |

2-bromopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOCAOZCSNIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943464 | |

| Record name | (2-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2114-39-8 | |

| Record name | 2-Bromo-1-phenylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromopropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

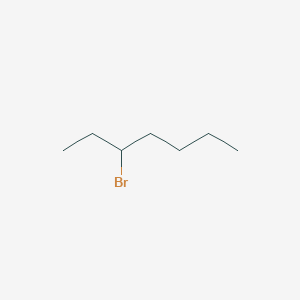

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

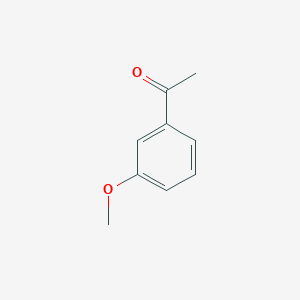

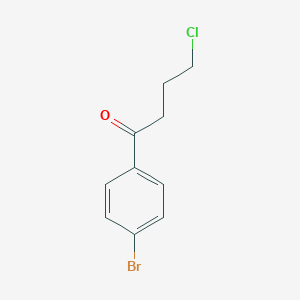

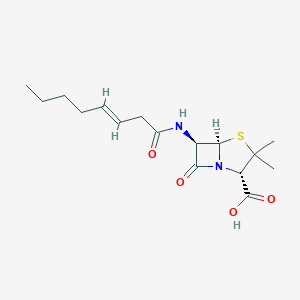

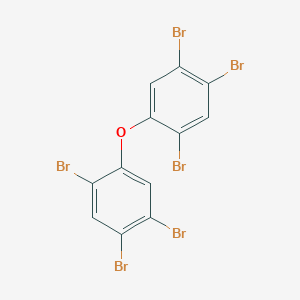

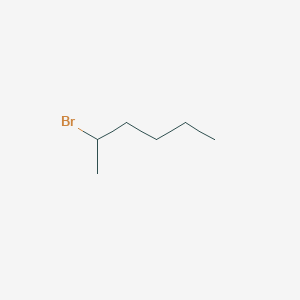

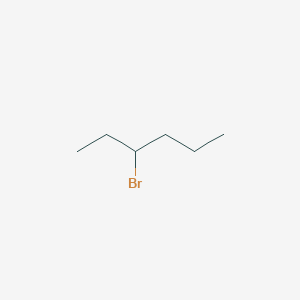

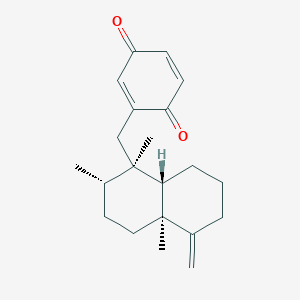

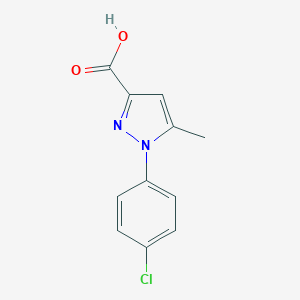

Feasible Synthetic Routes

Q & A

Q1: Can (2-Bromopropyl)benzene be used to synthesize complex molecules like planar chiral ligands?

A1: Yes, this compound plays a crucial role in synthesizing complex molecules, including planar chiral ligands. In the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene (rac-3) [], this compound is utilized in its Grignard reagent form. This reagent reacts with methyl 2-(methylsulfanyl)-1-naphthoate, and after an acid-catalyzed dehydration, yields the desired rac-3. This compound serves as a precursor to planar chiral ligands with applications in organometallic chemistry.

Q2: Does the position of substituents on the benzene ring influence the reactivity of this compound derivatives?

A2: Yes, the research highlights the impact of substituent position on the reactivity of this compound derivatives []. When N,N-Dibromobenzenesulfonamide reacts with various substituted propenylbenzene derivatives, including those with methoxy and benzyloxy groups, the product distribution varies depending on the substituent's position. For instance, reactions involving 3,4-dialkoxypropenylbenzene led to side-chain elimination products, particularly when the sulfonamido group was positioned where the side chain was eliminated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.